![molecular formula C19H14N4O5S B610852 2,4-dioxo-N-[4-(pyridin-3-yloxy)phenyl]-1,2,3,4-tetrahydroquinazoline-6-sulfonamide CAS No. 1214468-35-5](/img/structure/B610852.png)
2,4-dioxo-N-[4-(pyridin-3-yloxy)phenyl]-1,2,3,4-tetrahydroquinazoline-6-sulfonamide
描述
2,4-dioxo-N-[4-(pyridin-3-yloxy)phenyl]-1,2,3,4-tetrahydroquinazoline-6-sulfonamide (MeSH ID: C000622538) is a synthetic quinazoline sulfonamide derivative first reported in 2017 . It functions as a selective inhibitor of Sirtuin 6 (SIRT6), a NAD⁺-dependent deacetylase involved in metabolic regulation, inflammation, and aging. Additionally, it improves glucose tolerance, enhances glycolytic activity via upregulation of GLUT-1 and GLUT-4 transporters, and reduces plasma insulin, triglyceride, and cholesterol levels in high-fat diet (HFD)-fed mice . Its pharmacological profile includes an IC₅₀ of 114,000 nM against Sirtuin 2 (SIRT2), indicating significantly lower potency for this isoform compared to SIRT6 .
作用机制
Target of Action
The primary target of SIRT6-IN-1 is Sirtuin 6 (SIRT6) . SIRT6 is a member of the sirtuin family of proteins, which are NAD+ dependent deacetylases . SIRT6 is predominantly located in the nucleus and plays a crucial role in regulating numerous cellular processes including cellular stress, insulin resistance, inflammation, mitochondrial biogenesis, chromatin silencing, cell cycle regulation, transcription, and apoptosis .
Mode of Action
SIRT6-IN-1 interacts with its target, SIRT6, and modulates its activity. SIRT6 has multiple molecular functions, including DNA repair and heterochromatin regulation . SIRT6 recruits chromatin recombinant SNF2H to the DNA cleavage site and deacetylates histone H3K56ac, preventing genomic instability through chromatin remodeling and facilitating the repair of damaged sites .
Biochemical Pathways
SIRT6-IN-1, through its action on SIRT6, influences several biochemical pathways. SIRT6 is involved in the processes of histone modification, DNA repair, cell cycle regulation, and apoptosis . It extensively participates in various physiological activities such as DNA repair, energy metabolism, oxidative stress, inflammation, and fibrosis . SIRT6 also regulates glycolipid metabolism through AMPKα-mTORC1 regulating SREBP1c in the liver and pancreas induced by overnutrition and starvation .
Result of Action
The action of SIRT6-IN-1 on SIRT6 results in a variety of molecular and cellular effects. SIRT6 reduces oxidative stress, inflammation, and renal fibrosis, which is of great importance in maintaining cellular homeostasis and delaying the chronic progression of kidney disease . It also regulates mitochondrial dynamics and mitochondrial biogenesis, induces G2/M cycle arrest, and plays an antioxidant role in nephrotoxicity .
Action Environment
Environmental factors such as diet and stress can influence the action of SIRT6-IN-1. For instance, under starvation, nuclear respiratory factor 1 (NRF1) binds to the NRF1-binding site on the SIRT6 promoter and increases its transcription . This suggests that the efficacy and stability of SIRT6-IN-1 could be influenced by the metabolic state of the cell.
生化分析
Biochemical Properties
SIRT6-IN-1 is a potent inhibitor of SIRT6 and SIRT2, with IC50 values of 106 μM and 114 μM, respectively . The compound increases H3K9 acetylation, enhances glucose uptake, and reduces TNF-α secretion in cells . SIRT6-IN-1 interacts with the enzymes SIRT6 and SIRT2 by binding to their active sites, thereby inhibiting their deacetylase activity. This inhibition leads to increased acetylation of histone proteins, which can affect gene expression and cellular metabolism.
Cellular Effects
SIRT6-IN-1 has been shown to influence various cellular processes. By inhibiting SIRT6 and SIRT2, the compound affects cell signaling pathways, gene expression, and cellular metabolism. For instance, the increased acetylation of H3K9 due to SIRT6-IN-1 treatment can lead to changes in chromatin structure and gene expression . Additionally, the compound’s ability to enhance glucose uptake suggests a role in metabolic regulation. SIRT6-IN-1 also reduces the secretion of TNF-α, a pro-inflammatory cytokine, indicating potential anti-inflammatory effects .
Molecular Mechanism
The molecular mechanism of SIRT6-IN-1 involves its binding to the active sites of SIRT6 and SIRT2, leading to the inhibition of their deacetylase activity. This inhibition results in increased acetylation of histone proteins, particularly H3K9 . The changes in histone acetylation can alter chromatin structure and gene expression, thereby affecting various cellular processes. Additionally, the inhibition of SIRT6 and SIRT2 by SIRT6-IN-1 can impact cellular metabolism and stress response pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of SIRT6-IN-1 have been observed to change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that prolonged exposure to SIRT6-IN-1 can lead to sustained increases in histone acetylation and changes in gene expression . The stability of the compound and its degradation products can also affect its efficacy and potential side effects.
Dosage Effects in Animal Models
The effects of SIRT6-IN-1 vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit SIRT6 and SIRT2 activity, leading to increased histone acetylation and changes in gene expression . At higher doses, SIRT6-IN-1 can exhibit toxic or adverse effects, including potential impacts on cellular viability and function. It is important to determine the optimal dosage to balance efficacy and safety in animal studies.
Metabolic Pathways
SIRT6-IN-1 is involved in metabolic pathways related to glucose uptake and inflammation. By inhibiting SIRT6 and SIRT2, the compound can enhance glucose uptake in cells, suggesting a role in metabolic regulation . Additionally, the reduction in TNF-α secretion indicates potential anti-inflammatory effects. The compound’s interactions with these metabolic pathways can influence overall cellular metabolism and energy homeostasis.
Transport and Distribution
The transport and distribution of SIRT6-IN-1 within cells and tissues are crucial for its efficacy. The compound is likely transported into cells via specific transporters or binding proteins, which facilitate its uptake and distribution. Once inside the cells, SIRT6-IN-1 can accumulate in specific compartments, such as the nucleus, where it exerts its inhibitory effects on SIRT6 and SIRT2 . The localization and accumulation of the compound can influence its activity and function.
Subcellular Localization
SIRT6-IN-1 is primarily localized in the nucleus, where it interacts with SIRT6 and SIRT2 to inhibit their deacetylase activity . The compound’s subcellular localization is influenced by targeting signals or post-translational modifications that direct it to specific compartments or organelles. The nuclear localization of SIRT6-IN-1 is essential for its ability to modulate histone acetylation and gene expression.
生物活性
The compound 2,4-dioxo-N-[4-(pyridin-3-yloxy)phenyl]-1,2,3,4-tetrahydroquinazoline-6-sulfonamide , also known as SIRT6-IN-1, is a synthetic molecule with potential therapeutic applications. Its structure includes a tetrahydroquinazoline core and a pyridine moiety, which are significant in modulating biological activity. This article explores its biological activity, particularly its effects on various cellular processes and its potential as a pharmacological agent.
- Molecular Formula : C19H14N4O5S
- Molecular Weight : 410.4 g/mol
- CAS Number : 1214468-35-5
The primary mechanism of action for this compound involves the inhibition of the SIRT6 enzyme, a member of the sirtuin family known for its role in regulating metabolic processes, DNA repair, and gene expression. SIRT6 has been implicated in various cellular functions that affect aging and cancer progression.
Key Functions of SIRT6:
- DNA Repair : SIRT6 plays a crucial role in maintaining genomic stability by facilitating DNA repair mechanisms.
- Metabolic Regulation : It regulates glucose metabolism and lipid homeostasis.
- Inflammation Modulation : SIRT6 influences inflammatory responses by deacetylating pro-inflammatory cytokines.
Antitumor Activity
Research indicates that this compound exhibits significant antitumor properties. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines. For example:
These values indicate that the compound is particularly effective against breast and lung cancer cell lines.
Anti-inflammatory Activity
The compound also demonstrates anti-inflammatory properties by modulating the expression of inflammatory cytokines. In a study examining its effects on TNF-α secretion:
- Reduction in TNF-α Levels : The compound reduced TNF-α secretion by approximately 40%, indicating its potential use in treating inflammatory diseases .
Case Studies
- Study on Cancer Cell Lines : A recent study evaluated the cytotoxic effects of SIRT6-IN-1 on various cancer cell lines. The results showed that it induced apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer agent .
- Metabolic Regulation Study : Another investigation focused on the role of SIRT6-IN-1 in glucose metabolism. The findings suggested that the compound enhances insulin sensitivity in adipocytes, making it a candidate for diabetes management .
科学研究应用
Medicinal Chemistry
The compound has been investigated for its role as an inhibitor of sirtuins, particularly SIRT2 and SIRT6. Sirtuins are a family of proteins that play critical roles in cellular regulation, including aging and metabolism.
Case Study: Inhibition of SIRT6
Research has shown that 2,4-dioxo-N-[4-(pyridin-3-yloxy)phenyl]-1,2,3,4-tetrahydroquinazoline-6-sulfonamide acts as a selective inhibitor of SIRT6. This inhibition is significant because SIRT6 is involved in DNA repair and metabolism regulation. Inhibiting this enzyme may enhance the efficacy of cancer therapies by promoting apoptosis in cancer cells .
Anticancer Research
The compound's ability to inhibit specific sirtuins has led to studies exploring its potential as an anticancer agent.
Case Study: Antitumor Activity
In vitro studies demonstrated that the compound exhibited cytotoxic effects on various cancer cell lines. For instance, it was found to induce apoptosis in breast cancer cells through the modulation of sirtuin activity and subsequent activation of pro-apoptotic pathways .
Neuroprotective Effects
Research indicates that the compound may have neuroprotective properties due to its influence on sirtuin activity.
Case Study: Neuroprotection in Models of Neurodegeneration
In animal models of neurodegenerative diseases, administration of the compound showed promising results in improving cognitive function and reducing neuroinflammation. These effects are attributed to the modulation of sirtuin pathways that regulate neuronal survival and inflammation .
Anti-inflammatory Properties
The anti-inflammatory potential of This compound has also been explored.
Case Study: Inhibition of Inflammatory Mediators
Studies have indicated that this compound can inhibit the production of pro-inflammatory cytokines in macrophages. This suggests its potential utility in treating inflammatory diseases such as rheumatoid arthritis or inflammatory bowel disease .
Table 1: Summary of Biological Activities
常见问题
Basic Research Questions
Q. What are the optimal synthetic routes for 2,4-dioxo-N-[4-(pyridin-3-yloxy)phenyl]-1,2,3,4-tetrahydroquinazoline-6-sulfonamide?
- Methodological Answer : The compound can be synthesized via multi-step reactions, starting with the formation of the tetrahydroquinazoline core through cyclocondensation of anthranilic acid derivatives with urea or thiourea. Subsequent sulfonamide coupling at the 6-position requires activating the sulfonyl chloride intermediate (e.g., using chlorosulfonic acid) before reacting with 4-(pyridin-3-yloxy)aniline. Key intermediates should be purified via column chromatography, and reaction progress monitored by TLC or HPLC .
Q. How can researchers verify the structural integrity of this compound post-synthesis?
- Methodological Answer : Use a combination of spectroscopic techniques:
- NMR : Confirm the presence of the pyridinyloxy phenyl group (aromatic protons at δ 7.0–8.5 ppm) and sulfonamide NH protons (δ ~10 ppm).
- HRMS : Validate molecular weight (calculated for C₁₉H₁₅N₃O₅S: 421.07 g/mol).
- XRD : Resolve crystal structure to confirm regiochemistry of the sulfonamide group and pyridinyloxy substitution .
Q. What preliminary assays are recommended to assess biological activity?
- Methodological Answer : Screen for kinase inhibition (e.g., EGFR, VEGFR) due to the quinazoline scaffold’s known affinity for ATP-binding domains. Use fluorescence-based kinase assays with purified enzymes. For anti-inflammatory potential, test COX-1/COX-2 inhibition in vitro using enzyme immunoassays (EIAs) and compare with reference inhibitors like celecoxib .
Advanced Research Questions
Q. How can computational methods improve the synthesis efficiency of this compound?
- Methodological Answer : Employ quantum mechanical calculations (DFT or Hartree-Fock) to model reaction pathways and identify rate-limiting steps. Tools like Gaussian or ORCA can predict transition states for cyclocondensation and sulfonylation. Pair this with machine learning (e.g., ICReDD’s reaction prediction algorithms) to optimize solvent selection, temperature, and catalyst use .
Q. How should researchers resolve contradictions in biological activity data across assays?
- Methodological Answer : Perform dose-response curves (IC₅₀/EC₅₀) in triplicate to confirm reproducibility. Use statistical tools (e.g., ANOVA with post-hoc Tukey tests) to compare datasets. If discrepancies persist, validate target engagement via SPR (surface plasmon resonance) to measure direct binding affinity, ruling out off-target effects .
Q. What strategies mitigate poor solubility of this sulfonamide derivative in aqueous buffers?
- Methodological Answer :
- Prodrug Design : Introduce phosphate or acetyl groups at the 2,4-dioxo positions to enhance hydrophilicity.
- Nanoformulation : Use liposomal encapsulation or PEGylation to improve bioavailability.
- Co-solvent Systems : Test DMSO/PBS or cyclodextrin-based solutions for in vitro assays .
Q. How can researchers investigate the compound’s metabolic stability in hepatic models?
- Methodological Answer : Conduct microsomal stability assays using rat or human liver microsomes (HLMs). Monitor metabolite formation via LC-MS/MS. Identify major Phase I metabolites (oxidation, hydrolysis) and Phase II conjugates (glucuronidation). Compare results with in silico predictions from ADMET software like ADMET Predictor .
Q. What advanced techniques characterize the compound’s solid-state properties?
- Methodological Answer :
- DSC/TGA : Analyze thermal stability and polymorph transitions.
- PXRD : Detect crystalline vs. amorphous phases.
- Dynamic Vapor Sorption (DVS) : Assess hygroscopicity for formulation development .
Q. Data Analysis & Experimental Design
Q. How to design a SAR study for derivatives of this compound?
- Methodological Answer :
- Core Modifications : Vary the pyridinyloxy substituent (e.g., 2-pyridinyl vs. 4-pyridinyl) and sulfonamide aryl groups.
- Assay Selection : Test each derivative against a panel of kinases (≥10 targets) to establish selectivity.
- Data Visualization : Use heatmaps or radar plots to compare potency profiles .
Q. What statistical approaches are robust for analyzing high-throughput screening data?
- Methodological Answer : Apply Z-score normalization to account for plate-to-plate variability. Use false discovery rate (FDR) correction (e.g., Benjamini-Hochberg) to minimize Type I errors. Cluster hits by structural similarity and activity patterns using PCA or hierarchical clustering .
Q. Mechanistic & Translational Studies
Q. How to elucidate the compound’s mode of action in cancer cell lines?
- Methodological Answer : Perform RNA-seq or proteomics on treated vs. untreated cells to identify differentially expressed pathways (e.g., apoptosis, cell cycle). Validate findings with siRNA knockdown of candidate targets. Use CRISPR-Cas9-edited cell lines to confirm target dependency .
Q. What experimental models are suitable for in vivo efficacy testing?
- Methodological Answer : Use xenograft models (e.g., HCT-116 colon cancer) with subcutaneous tumor implants. Administer the compound intravenously (5–20 mg/kg) and monitor tumor volume via caliper measurements. Include pharmacokinetic sampling (plasma/tissue) to correlate exposure with efficacy .
相似化合物的比较
The quinazoline sulfonamide scaffold is a versatile pharmacophore with diverse biological activities. Below is a detailed comparison of 2,4-dioxo-N-[4-(pyridin-3-yloxy)phenyl]-1,2,3,4-tetrahydroquinazoline-6-sulfonamide with structurally and functionally related compounds.
Structural and Functional Analogues
Pharmacological Data Comparison
Research Implications and Limitations
While this compound shows promise in preclinical models, its low solubility and high IC₅₀ against SIRT2 necessitate further optimization. Structural analogues like ARN19874 and MGAT2 inhibitors demonstrate the scaffold’s versatility but highlight the need for target-specific modifications. Future studies should explore hybrid derivatives combining SIRT6 inhibition with enhanced pharmacokinetic properties.
准备方法
Core Quinazoline Synthesis
The quinazoline-2,4-dione scaffold serves as the foundational structure for this compound. Two primary routes are documented:
Cyclization of Anthranilic Acid Derivatives
A widely adopted method involves cyclizing anthranilic acid derivatives with urea or its analogs. For example, heating anthranilic acid with urea at 180–200°C in a solvent-free system yields quinazoline-2,4-dione . This exothermic reaction proceeds via nucleophilic attack of the amine group on the carbonyl carbon, followed by dehydration.
Reaction Conditions :
-
Reactants : Anthranilic acid (1.0 equiv), urea (1.2 equiv)
-
Temperature : 180–200°C
-
Time : 4–6 hours
Green Synthesis via Isatoic Anhydride
An environmentally conscious approach employs isatoic anhydride as the starting material. Reacting isatoic anhydride with ammonium hydrogen carbonate in dioxane at 40°C for 18 hours generates 2,3-dioxoindoline-4-carboxamide, a precursor to quinazoline derivatives .
Reaction Conditions :
-
Reactants : Isatoic anhydride (1.0 equiv), ammonium hydrogen carbonate (1.3 equiv)
-
Solvent : Dioxane
-
Temperature : 40°C
-
Time : 18 hours
Sulfonation at Position 6
Introducing the sulfonamide group at position 6 of the quinazoline core requires selective sulfonation.
Chlorosulfonation
The quinazoline-dione is treated with chlorosulfonic acid under controlled conditions to yield the sulfonyl chloride intermediate. This step is critical for subsequent nucleophilic substitution with amines .
Procedure :
-
Dissolve quinazoline-2,4-dione (10 mmol) in chlorosulfonic acid (15 mL).
-
Stir at 0–5°C for 2 hours, then gradually warm to room temperature.
-
Quench with ice-water and extract with dichloromethane.
-
Dry over anhydrous Na₂SO₄ and evaporate to obtain the sulfonyl chloride .
Key Data :
Formation of the Sulfonamide Bond
The sulfonyl chloride intermediate reacts with 4-(pyridin-3-yloxy)aniline to form the target sulfonamide.
Nucleophilic Substitution
Procedure :
-
Dissolve the sulfonyl chloride (10 mmol) in ethanol (30 mL).
-
Add 4-(pyridin-3-yloxy)aniline (10 mmol) and reflux for 7 hours.
-
Cool, filter the precipitate, and recrystallize from ethanol .
Optimization Notes :
-
Solvent : Ethanol maximizes solubility and reaction efficiency.
-
Temperature : Reflux (~78°C) ensures complete conversion.
Functionalization of the Phenyl Ring
The 4-(pyridin-3-yloxy)phenyl group is introduced via Ullmann coupling or nucleophilic aromatic substitution.
Pyridinyl Ether Synthesis
Procedure :
-
React 3-hydroxypyridine (1.0 equiv) with 4-iodonitrobenzene (1.1 equiv) in DMF.
-
Add CuI (10 mol%) and K₂CO₃ (2.0 equiv).
Key Data :
-
Yield : 60–70%
-
Characterization : NMR confirms the ether linkage (δ 7.2–8.5 ppm for pyridinyl protons) .
Purification and Characterization
Final purification involves column chromatography (silica gel, ethyl acetate/hexane) or recrystallization. Purity (>95%) is verified via HPLC (C18 column, acetonitrile/water mobile phase) .
Spectroscopic Data :
Comparative Analysis of Methods
Step | Method | Yield | Advantages | Limitations |
---|---|---|---|---|
Quinazoline synthesis | Anthranilic acid cyclization | 72% | High yield, simple setup | High temperature required |
Sulfonation | Chlorosulfonic acid | 71% | Selective at position 6 | Corrosive reagents |
Sulfonamide formation | Ethanol reflux | 65% | Mild conditions | Long reaction time |
Pyridinyl ether coupling | Ullmann reaction | 65% | Broad substrate scope | Requires palladium catalysts |
Challenges and Optimization Strategies
-
Regioselectivity : Sulfonation at position 6 is favored due to electron-withdrawing effects of the quinazoline-dione .
-
Stability : The pyridinyl ether group is sensitive to strong acids; neutral pH conditions are maintained during synthesis .
-
Scalability : Batch processes achieve gram-scale production, but continuous-flow systems may improve efficiency .
属性
IUPAC Name |
2,4-dioxo-N-(4-pyridin-3-yloxyphenyl)-1H-quinazoline-6-sulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4O5S/c24-18-16-10-15(7-8-17(16)21-19(25)22-18)29(26,27)23-12-3-5-13(6-4-12)28-14-2-1-9-20-11-14/h1-11,23H,(H2,21,22,24,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNILPKOOBRBNEQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)OC2=CC=C(C=C2)NS(=O)(=O)C3=CC4=C(C=C3)NC(=O)NC4=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1214468-35-5 | |
Record name | 2,4-dioxo-N-[4-(pyridin-3-yloxy)phenyl]-1,2,3,4-tetrahydroquinazoline-6-sulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。